2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine
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Overview
Description
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of two phenyl groups and a 2,4-dinitrophenyl group attached to a hydrazine moiety. This compound is known for its applications in various chemical reactions and its role as a reagent in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine can be synthesized through the reaction of hydrazine with 2,4-dinitrochlorobenzene. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The presence of the nitro groups in the 2,4-dinitrochlorobenzene facilitates the displacement of the chloride ion by the hydrazine, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine undergoes various types of chemical reactions, including:
Addition-Elimination Reactions: This compound reacts with aldehydes and ketones to form hydrazones through a nucleophilic addition-elimination mechanism.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds, leading to the formation of hydrazones.
Common Reagents and Conditions
Aldehydes and Ketones: React with this compound in the presence of acidic conditions to form hydrazones.
Methanol and Sulfuric Acid: Often used as solvents and catalysts in these reactions.
Major Products Formed
The major products formed from the reactions of this compound with aldehydes and ketones are hydrazones. These products are characterized by their bright orange or yellow precipitates, which are useful in analytical chemistry for the identification of carbonyl compounds .
Scientific Research Applications
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of aldehydes and ketones.
Biochemistry: Employed in studies involving oxidative phosphorylation and mitochondrial function.
Environmental Science: Utilized in the detection of environmental pollutants such as 2,4-dinitrophenol.
Pharmaceutical Research: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine involves nucleophilic addition to carbonyl groups, followed by the elimination of water to form hydrazones . This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the nucleophilicity of the hydrazine moiety. The compound’s ability to form stable hydrazones makes it a valuable reagent in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the hydrazine moiety.
Phenylhydrazine: Contains the hydrazine moiety but lacks the dinitrophenyl group.
2,4-Dinitrophenylhydrazine: Similar structure but without the additional phenyl groups.
Uniqueness
2-(2,4-Dinitrophenyl)-1,1-diphenylhydrazine is unique due to the presence of both the dinitrophenyl and diphenyl groups, which confer distinct chemical properties and reactivity. Its ability to form stable hydrazones with carbonyl compounds makes it particularly useful in analytical applications.
Properties
CAS No. |
29389-44-4 |
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Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)-1,1-diphenylhydrazine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)16-11-12-17(18(13-16)22(25)26)19-20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H |
InChI Key |
WGUPDQMTRONQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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